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Compound of Interest

Compound Name: Fepradinol, (S)-

Cat. No.: B12701265 Get Quote

Note on (S)-Fepradinol: Initial literature searches did not yield specific information regarding "

(S)-Fepradinol" as an inhibitor for studying IDH1/IDH2 mutation pathways. Therefore, this

document will focus on well-characterized, potent, and selective inhibitors of mutant IDH1 and

IDH2, such as the dual inhibitor HMPL-306 (Ranosidenib) and the selective inhibitors

Ivosidenib (AG-120) for IDH1 and Enasidenib (AG-221) for IDH2, to provide comprehensive

application notes and protocols for researchers in this field.

Application Notes
Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are frequently

observed in various cancers, including acute myeloid leukemia (AML), glioma, and

cholangiocarcinoma.[1] Wild-type IDH enzymes catalyze the oxidative decarboxylation of

isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the active site of IDH1 and

IDH2 confer a neomorphic enzymatic activity, leading to the reduction of α-KG to the

oncometabolite D-2-hydroxyglutarate (2-HG).[2][3]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including

histone and DNA demethylases, which results in epigenetic alterations and a block in cellular

differentiation, thereby promoting tumorigenesis.[1][4] Small molecule inhibitors that selectively

target these mutant IDH enzymes have emerged as crucial tools for studying the underlying

biology of these cancers and as promising therapeutic agents.

HMPL-306 (Ranosidenib) is a potent and selective dual inhibitor of both mutant IDH1 and

IDH2.[1][4][5] It offers a unique advantage for studying cancers that may harbor either mutation
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or for investigating the common downstream pathways. Ivosidenib (AG-120) and Enasidenib

(AG-221) are highly selective inhibitors of mutant IDH1 and IDH2, respectively, allowing for the

specific interrogation of each isoform's role in cancer pathogenesis.[6][7][8]

These inhibitors can be utilized in a variety of research applications, including:

Investigating the downstream effects of mutant IDH1/2 inhibition on cellular signaling and

metabolism.

Studying the role of 2-HG in epigenetic regulation and cellular differentiation.

Evaluating the anti-proliferative and pro-differentiative effects of mutant IDH1/2 inhibition in

cancer cell lines and patient-derived samples.

Assessing the potential for combination therapies with other anti-cancer agents.

Quantitative Data Summary
The following table summarizes key quantitative data for HMPL-306, Ivosidenib, and

Enasidenib.
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Inhibitor Target Cell Line Mutation IC50 (nM) Effect
Referenc
e

HMPL-306

(Ranosiden

ib)

Mutant

IDH1/2
U87MG

IDH1-

R132H
50

2-HG

Inhibition
[5]

TF1
IDH1-

R132H
31

2-HG

Inhibition
[5]

HT1080
IDH1-

R132C
26

2-HG

Inhibition
[5]

Ivosidenib

(AG-120)

Mutant

IDH1
HT1080

IDH1-

R132C
7.5

2-HG

Inhibition
[9]

Enasidenib

(AG-221)

Mutant

IDH2

IDH2-

R140Q
100

2-HG

Inhibition
[7][10]

IDH2-

R172K
400

2-HG

Inhibition
[7][10]

Signaling Pathway and Mechanism of Action
Mutant IDH1/2 enzymes play a central role in oncogenesis through the production of 2-HG. The

following diagram illustrates the canonical pathway and the mechanism of action of IDH1/2

inhibitors.

Caption: The IDH1/2 mutation pathway and inhibitor mechanism.

Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of an

IDH1/2 inhibitor in vitro.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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